3-Fluoro-4-nitropyridine N-oxide is a novel synthetic intermediate used in the production of fluoropyridines, notably 3-fluoro-4-aminopyridine (3F4AP) and its derivatives. [, ] 3F4AP, a structural analog of the multiple sclerosis drug 4-aminopyridine (dalfampridine), has gained significant interest as a potential positron emission tomography (PET) tracer for imaging demyelination. []
3-Fluoro-4-nitropyridine-N-oxide is an organic compound with the molecular formula . It appears as a yellow to yellow-brown crystalline powder and is notable for its unique chemical properties and applications in various scientific fields, particularly in pharmaceuticals and radiopharmaceuticals. The compound is classified as a pyridine derivative, specifically a nitro-substituted pyridine, which contains both fluorine and nitro functional groups attached to the aromatic ring.
3-Fluoro-4-nitropyridine-N-oxide is synthesized primarily through the fluorination of 3-bromo-4-nitropyridine-N-oxide. This compound falls under the category of heterocyclic compounds, which are characterized by having atoms of at least two different elements as members of their ring(s). It is also considered a nitro compound due to the presence of the nitro group ().
The synthesis of 3-Fluoro-4-nitropyridine-N-oxide typically involves a few key steps:
These methods highlight the compound's utility as an intermediate in synthesizing other fluorinated pyridines, which are valuable in pharmaceutical development.
The molecular structure of 3-Fluoro-4-nitropyridine-N-oxide features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 172.09 g/mol |
Melting Point | Not extensively documented |
Appearance | Yellow to yellow-brown powder |
3-Fluoro-4-nitropyridine-N-oxide participates in several chemical reactions:
The mechanism of action for 3-Fluoro-4-nitropyridine-N-oxide primarily revolves around its reactivity due to its electron-rich aromatic structure:
The physical and chemical properties of 3-Fluoro-4-nitropyridine-N-oxide include:
Safety data indicates that this compound is highly toxic if consumed orally, necessitating appropriate safety measures during handling .
3-Fluoro-4-nitropyridine-N-oxide has several significant applications in scientific research:
The synthesis of 3-fluoro-4-nitropyridine-N-oxide relies fundamentally on nucleophilic aromatic substitution (SNAr) in pyridine N-oxide systems. This approach exploits the unique reactivity imparted by the N-oxide moiety, enabling fluorination at positions otherwise resistant to substitution. The primary pathway involves reacting 3-bromo-4-nitropyridine N-oxide with tetrabutylammonium fluoride (TBAF) in anhydrous dimethyl sulfoxide (DMSO) at ambient temperature (25°C). This reaction proceeds within minutes, yielding the target compound in moderate yields (20.7 ± 2.7%) with high regioselectivity favoring the meta-fluorinated product (<2% para-substitution observed) [1] [3].
This methodology represents a significant advancement over traditional approaches to meta-fluoropyridines. Conventional SNAr on non-oxidized pyridines like 3-bromo-4-nitropyridine fails completely at the meta position, instead yielding para-substituted products (e.g., 3-bromo-4-fluoropyridine) in high yields (71.1 ± 3.6%) due to preferential displacement of the nitro group. The stark contrast in regioselectivity underscores the profound electronic activation conferred by the N-oxide functionality [1] [3]. Even simple 3-bromopyridine N-oxide undergoes fluorination (25% conversion at 120°C), whereas its non-oxidized counterpart is entirely unreactive under identical conditions [1].
Table 1: Comparative Fluorination of Pyridine Derivatives with TBAF
Precursor Compound | Reaction Conditions | Product(s) & Regioselectivity | Yield (%) | Reference |
---|---|---|---|---|
3-Bromo-4-nitropyridine N-oxide | DMSO, 25°C, 15 min | 3-Fluoro-4-nitropyridine N-oxide (meta) | 20.7 ± 2.7 | [1] |
3-Bromo-4-nitropyridine | DMSO, 25°C, 15 min | 3-Bromo-4-fluoropyridine (para) | 71.1 ± 3.6 | [1] |
3-Bromopyridine N-oxide | DMSO, 120°C, 30 min | 3-Fluoropyridine N-oxide | ~25 (conversion) | [1] |
3-Bromopyridine | DMSO, 120°C, 12h | No reaction | 0 | [1] |
The successful meta-fluorination in pyridine N-oxides hinges critically on the synergistic electronic effects of multiple electron-withdrawing groups (EWGs). The N-oxide group (+N-O⁻) acts as a powerful para-directing EWG, significantly enhancing the ring's susceptibility to nucleophilic attack. Crucially, a secondary EWG, specifically the nitro group at the C4 position, is essential for achieving useful yields and regiocontrol in meta-fluorination. This group withdraws electron density inductively and resonantly, further activating the ring and stabilizing the anionic Meisenheimer complex intermediate formed during nucleophilic substitution at the adjacent (meta) position relative to the N-oxide [1] [4] .
The combined electron-withdrawing power creates a highly polarized aromatic system where position C3 (meta to N-oxide, ortho to nitro) becomes uniquely electrophilic. Computational studies indicate the nitro group maintains near coplanarity with the pyridine ring (twist angle ~4°), maximizing its resonance effect [4] [7]. This electronic environment overrides the traditional reactivity order in pyridine N-oxides (2>4>>3), enabling nucleophilic displacement at the typically unreactive C3 position. The presence of the C4 nitro group lowers the activation energy barrier for SNAr at C3, making the reaction feasible under mild conditions compared to unactivated or singly activated systems which require high temperatures and prolonged reaction times with significantly lower efficiency [1] [4].
Table 2: Electronic Influence of Functional Groups on Pyridine N-Oxide Fluorination
Functional Group Combination | Positional Reactivity Order | Feasibility of Meta Fluorination | Key Effect |
---|---|---|---|
N-oxide only | 2 > 4 >> 3 | Very Low | Mild activation; insufficient for meta substitution |
N-oxide + ortho EWG (e.g., CN) | 2 > 3 > 4 | Moderate (ortho favored) | Strong activation but favors ortho position relative to N-oxide |
N-oxide + para Nitro (C4) | 3 > 2, 4 | High (meta favored) | Synergistic activation and stabilization; directs substitution meta to N-oxide (ortho to nitro) |
N-oxide + meta EWG | 2 > 4 >> 3 | Very Low | Minimal impact on meta position activation |
The synthesis of [18F]3-fluoro-4-nitropyridine-N-oxide leverages two distinct halogen exchange pathways, both exploiting the activated nature of the pyridine N-oxide system:
Both pathways produce the same key intermediate, [18F]3-fluoro-4-nitropyridine-N-oxide ([18F]9), essential for synthesizing the target radiopharmaceutical [18F]3-fluoro-4-aminopyridine via subsequent catalytic hydrogenation [1] [4] [6].
Achieving practical radiochemical yields for PET tracer synthesis necessitates optimization of several reaction and purification parameters:
Table 3: Optimization Parameters for [18F]3-Fluoro-4-nitropyridine-N-oxide Synthesis
Parameter | Initial Condition/Issue | Optimization Strategy | Impact on Radiochemical Yield (RCY) |
---|---|---|---|
Detection/Purification | Crude HPLC analysis without cold standard | Co-injection with cold standard (9); Optimized HPLC conditions | Corrected RCY assessment: 10% → 25% (Br/[18F] exchange) |
Exchange Pathway | Reliance on Br/[18F] exchange | Utilization of F/[18F] isotopic exchange on 9 | Higher isolated RCY: 33.1 ± 5.4% |
Reaction Temperature | Room temperature (Br/[18F]) | Maintain room temperature (Fast for F/[18F]) | Minimizes decomposition; compatible with automation |
Activity Loss Mitigation | Multiple HPLC purifications & transfers | SPE cartridges; Full automation; Reduced transfers | Potential to reduce ∼65% loss significantly |
Total Synthesis Time | ~120 minutes (Manual) | Automation; SPE instead of HPLC | Target: < 60 minutes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7